8-Hydroxy-pipat

説明

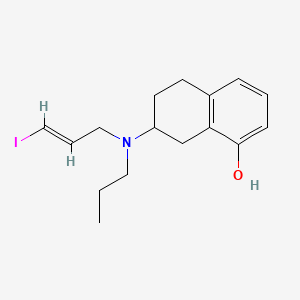

8-Hydroxy-PIPAT is a high affinity SR-1A agonist . It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It has a role as a dopamine agonist.

Molecular Structure Analysis

The molecular formula of 8-Hydroxy-PIPAT is C16H22INO . The molecular weight is 371.2564 . The structure of 8-Hydroxy-PIPAT can be represented as CCCN(C\C=C\I)C1CCC2=CC=CC(O)=C2C1 .

科学的研究の応用

Synthesis and Binding to 5-HT1A Receptors : Trans-8-OH-PIPAT was synthesized to develop tracers with higher specific activity for the evaluation of 5-HT1A receptors. This compound exhibited a high binding affinity and specificity to 5-HT1A receptors, making it a promising probe for investigating and characterizing these receptors (Foulon, Kung, & Kung, 1993).

Mast Cell Expression in Intestine : 8-Hydroxy-PIPAT was shown to evoke histamine release from mast cells in the intestine, mediated through the 5-HT1A receptor. This suggests a role for 8-Hydroxy-PIPAT in studying serotonergic degranulation of enteric mast cells, which could be relevant in understanding gastrointestinal disorders like irritable bowel syndrome (Wang et al., 2013).

Potential Dopamine D3 Receptor Imaging Agent : 125 I 7 hydroxy 2 [N propyl N (3′ iodo 2′ propenyl) amino]tetralin (7 OH PIPAT) was studied for its potential as a dopamine D3 receptor imaging agent. This compound demonstrated an ability to penetrate the brain-blood barrier and affinity to dopamine D3 receptors, highlighting its potential in dopamine D3 receptor imaging (Tulassay et al., 2003).

Regulation of Extracellular Serotonin Concentrations : Studies on 8-OH-PIPAT's effects on serotonin concentrations in the mouse striatum found that it can significantly reduce these concentrations, indicating its utility in probing serotonergic system functions (Knobelman, Kung, & Lucki, 2000).

Binding to Dopamine D3 Receptors : 125I-trans-7-OH-PIPAT was used to study dopamine D3 receptors, showing high-affinity binding to these receptors, which is useful for investigating dopaminergic systems (Burris et al., 1994).

Sigma Binding Sites Imaging Agent : 125I-trans-7-OH-PIPAT, an iodinated ligand, was prepared for studying the sigma binding site and showed potential as an in vivo SPECT imaging agent for sigma sites (Garner et al., 1994).

Safety And Hazards

将来の方向性

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, it is inferred that upon careful combination of main parameters such as compaction pressures, sintering temperatures, and sintering dwell times for production natural HAp (NHAp), mechanical properties can be enhanced .

特性

IUPAC Name |

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXHUZJZYDSLRH-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-pipat | |

CAS RN |

159559-70-3, 159651-91-9 | |

| Record name | 8-Hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159559703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-pipat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159651919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXY-PIPAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI98RA0M97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-(((1/'-(Methylsulfonyl)-1/',2/',3/',6/'-tetrahydro-[2,4/'-bipyridin]-5-yl)oxy)Methyl)pi](/img/no-structure.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)

![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)